TLK117
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TLK117 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired selectivity and activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and supply. The production involves stringent quality control measures to meet regulatory standards and ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
TLK117 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
TLK117 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GSTP1-1 and its role in cellular redox homeostasis.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for conditions like cancer and pulmonary fibrosis due to its ability to inhibit GSTP1-1 and glyoxalase I
Industry: Utilized in the development of new drugs and therapeutic strategies targeting GSTP1-1.
Mechanism of Action
TLK117 exerts its effects by selectively inhibiting GSTP1-1, an enzyme involved in cellular detoxification and redox regulation. The inhibition of GSTP1-1 disrupts the enzyme’s ability to conjugate glutathione to electrophilic compounds, leading to increased oxidative stress and apoptosis in cancer cells . This compound also inhibits glyoxalase I, further contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
TLK199 (Telintra): The parent compound of TLK117, also an inhibitor of GSTP1-1.
Ethacrynic Acid: An older GST inhibitor with diuretic properties but limited clinical utility due to toxicity.
Buthionine Sulfoximine: An inhibitor of γ-glutamylcysteine synthetase, used to modulate glutathione levels.
Uniqueness of this compound
This compound is unique due to its high specificity and binding affinity for GSTP1-1, making it more effective than other GST inhibitors. Its ability to inhibit both GSTP1-1 and glyoxalase I provides a dual mechanism of action, enhancing its therapeutic potential .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c24-17(22(29)30)11-12-19(27)25-18(14-33-13-15-7-3-1-4-8-15)21(28)26-20(23(31)32)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14,24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)/t17-,18-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSKWMFLCHMEOY-CMKODMSKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC(C2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152684-53-2 |
Source
|
Record name | TLK-117 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5T8BSZ4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.